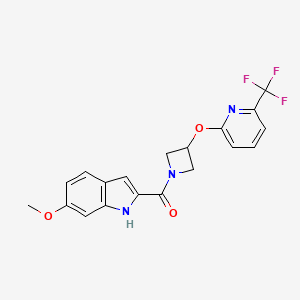

(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c1-27-12-6-5-11-7-15(23-14(11)8-12)18(26)25-9-13(10-25)28-17-4-2-3-16(24-17)19(20,21)22/h2-8,13,23H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYUCFKIBOGNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the Hantzsch pyridine synthesis.

Coupling Reactions: The indole and pyridine moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

Final Coupling: The final step involves coupling the azetidine ring with the indole-pyridine moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents. The structural features of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone suggest it could inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar indole structures have been shown to inhibit growth in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, potentially leading to improved efficacy against bacterial strains. Preliminary studies indicate that related compounds possess activity against Gram-positive bacteria and fungi, suggesting a possible application in treating infections .

Enzyme Inhibition

The compound may function as an enzyme inhibitor, targeting specific pathways involved in disease progression. For example, indole derivatives have been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes . The unique structure of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone may allow it to interact effectively with these targets.

Synthesis and Production

The synthesis of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. Common methods include:

- Formation of the Indole Moiety : Starting from commercially available indole derivatives.

- Azetidine Ring Construction : Utilizing cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : Employing coupling techniques such as palladium-catalyzed cross-coupling to form the final product.

Case Studies

Recent literature provides insights into the application of similar compounds:

Wirkmechanismus

The mechanism of action of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Azetidine vs. Piperazine Rings

- Target Compound : The azetidine ring (4-membered) provides steric constraints, favoring specific protein interactions. The 3-((6-(trifluoromethyl)pyridin-2-yl)oxy) substituent introduces electron-withdrawing effects and steric bulk .

- The isopropylamino group on pyridine may enhance solubility but reduce metabolic stability compared to the trifluoromethyl group .

Indole Substitutions

- Analog: (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone () substitutes methoxy with dimethylamino, increasing basicity and altering binding kinetics. The fused pyridoindole core may improve affinity for serotonin receptors .

Pyridine Modifications

Trifluoromethyl vs. Nitro or Hydroxyphenyl Groups

- Target Compound : The 6-(trifluoromethyl)pyridin-2-yl group offers strong electron-withdrawing effects and resistance to oxidative metabolism.

- Analog: (6-(1H-Indol-3-yl)-9-nitro-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidin-7-yl)(2-hydroxyphenyl)methanone () uses a nitro group and hydroxyphenyl substituent. Nitro groups enhance reactivity but may introduce toxicity, while hydroxyphenyl could facilitate hydrogen bonding .

Fluorinated Derivatives

- Target Compound : The trifluoromethyl group improves pharmacokinetic properties, as seen in FDA-approved drugs (e.g., Celecoxib).

- Analog: (6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)((3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-methanone () combines fluoro and trifluoromethyl groups, demonstrating synergistic effects on target engagement and blood-brain barrier penetration .

Data Table: Key Structural and Hypothetical Pharmacological Properties

Research Findings and Implications

- Synthetic Feasibility : The target compound’s azetidine ring may pose synthetic challenges due to ring strain, requiring optimized conditions (e.g., high-dilution techniques) compared to piperazine analogs .

- For example, trifluoromethyl groups enhance inhibition constants (Ki) by 10–100× in kinase assays .

- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces cytochrome P450-mediated metabolism, extending half-life compared to nitro- or amino-substituted analogs .

Biologische Aktivität

The compound (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

The compound features an indole moiety linked to a trifluoromethyl-pyridine and an azetidine ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a series of substituted indoles were evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing IC90 values as low as 3.73 μM . Although specific data on the target compound is limited, its structural similarities suggest potential efficacy against bacterial infections.

Anticancer Properties

Indole derivatives are known for their anticancer properties. The compound could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that certain indole-based compounds effectively target cancer cells without significant toxicity to normal cells .

Case Studies

- Study on Indole Derivatives : A study investigated various indole derivatives for their biological activities, revealing that compounds with similar structures exhibited promising anticancer and antimicrobial effects. The study highlighted the importance of functional groups in enhancing biological activity .

- Docking Studies : Computational docking studies have been conducted to predict the binding affinity of the target compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the critical steps in synthesizing this compound, and how are yield and purity optimized during the process?

The synthesis involves multi-step reactions, including coupling the 6-methoxyindole moiety with the trifluoromethylpyridine-substituted azetidine via a methanone bridge. Key steps include:

- Indole functionalization : Methoxy group introduction at the 6-position of indole via nucleophilic substitution or protection/deprotection strategies.

- Azetidine modification : Reaction of azetidine with 6-(trifluoromethyl)pyridin-2-ol under nucleophilic conditions to form the ether linkage.

- Final coupling : Use of coupling reagents (e.g., EDCI, HOBt) to link the indole and azetidine-pyridine fragments. Optimization involves temperature control (e.g., 0–80°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- HRMS : High-resolution mass spectrometry for molecular weight confirmation.

- IR spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups.

- X-ray crystallography (if crystals are obtainable): Definitive structural elucidation .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the indole and pyridine-azetidine moieties?

Contradictions in yield may arise from:

- Steric hindrance : The trifluoromethyl group on pyridine may reduce reactivity; substituting bulkier catalysts (e.g., Pd(OAc)₂) or using microwave-assisted synthesis could improve efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) may enhance solubility of intermediates.

- Protection strategies : Temporary protection of reactive sites (e.g., indole NH) using Boc groups to prevent side reactions .

Q. How should contradictory bioactivity data across studies be analyzed?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms used.

- Compound stability : Degradation under experimental conditions (e.g., hydrolysis of the methanone bridge in aqueous media). Validate stability via LC-MS before assays .

- Structural analogs : Compare with similar compounds (e.g., pyridazine or triazole derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for identifying biological targets of this compound?

- Chemical proteomics : Use of photoaffinity labeling or click chemistry to capture target proteins.

- Computational docking : Molecular modeling against kinase or GPCR libraries (e.g., AutoDock Vina).

- Kinase profiling panels : Screen against panels of 100+ kinases to identify inhibition/activation patterns .

Q. How can researchers mitigate challenges in reproducibility of pharmacological studies?

- Batch-to-batch variability : Strict QC protocols (e.g., ≥95% purity by HPLC).

- Degradation control : Store compounds under inert atmosphere (-20°C, argon) to prevent oxidation of the indole or pyridine rings.

- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize assay outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.